

Application Notes and Protocols for TD-106 in Targeted Protein Degradation

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Compound of Interest

Compound Name: TD-106

Cat. No.: B2824162

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Introduction

TD-106 is a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a molecular glue, inducing the degradation of specific target proteins through the ubiquitin-proteasome system. This mechanism of action makes **TD-106** a valuable tool for research in targeted protein degradation (TPD) and a potential component in the development of new therapeutic agents. These application notes provide detailed protocols for determining the optimal concentration of **TD-106** for the degradation of its target proteins, primarily the lymphoid transcription factors IKZF1 and IKZF3, and for its use in generating more complex protein degraders such as Proteolysis Targeting Chimeras (PROTACs).

Principle of Action

TD-106 binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates like IKZF1 and IKZF3. The ability of **TD-106** to recruit CRBN can be harnessed to create PROTACs, which are bifunctional molecules that link a target protein to an E3 ligase, thereby inducing the degradation of the target protein. A notable example is TD-428, a PROTAC that incorporates **TD-106** to degrade the bromodomain-containing protein 4 (BRD4).

Quantitative Data Summary

The following tables summarize the key quantitative data for **TD-106** and the **TD-106**-based PROTAC, TD-428.

Table 1: In Vitro Activity of **TD-106**

Parameter	Cell Line	Value	Target Protein(s)	Reference
CC50	NCI-H929 (Multiple Myeloma)	0.039 μ M	-	[1]
Degradation	NCI-H929 (Multiple Myeloma)	1 - 1000 nM	IKZF1/3	[1]

Table 2: In Vitro Activity of TD-428 (**TD-106**-based PROTAC)

Parameter	Cell Line	Value	Target Protein	Reference
DC50	22Rv1 (Prostate Cancer)	0.32 nM	BRD4	[1]
CC50	22Rv1 (Prostate Cancer)	20.1 nM	-	[2][3]
Degradation	U266 (Multiple Myeloma)	1 nM - 10 μ M	BRD4, IKZF1, IKZF3	[3]

Experimental Protocols

Protocol 1: Determination of Optimal TD-106

Concentration for IKZF1/3 Degradation by Western Blot

This protocol describes how to determine the dose-dependent effect of **TD-106** on the degradation of IKZF1 and IKZF3 in a multiple myeloma cell line.

Materials:

- NCI-H929 multiple myeloma cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **TD-106** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

- Cell Culture and Seeding:

- Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
- **TD-106 Treatment:**
 - Prepare serial dilutions of **TD-106** in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **TD-106** treatment group.
 - Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of **TD-106**.
 - Incubate the cells for a predetermined time (e.g., 12-24 hours).
- **Cell Lysis and Protein Quantification:**
 - After incubation, harvest the cells and wash once with ice-cold PBS.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- **Western Blotting:**
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the IKZF1 and IKZF3 bands to the loading control.
 - Plot the normalized protein levels against the concentration of **TD-106** to determine the optimal concentration for degradation.

Protocol 2: Cell Viability Assay

This protocol is for assessing the effect of **TD-106** on the proliferation of cancer cells.

Materials:

- NCI-H929 multiple myeloma cell line
- Complete growth medium
- 96-well plates
- **TD-106** (stock solution in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

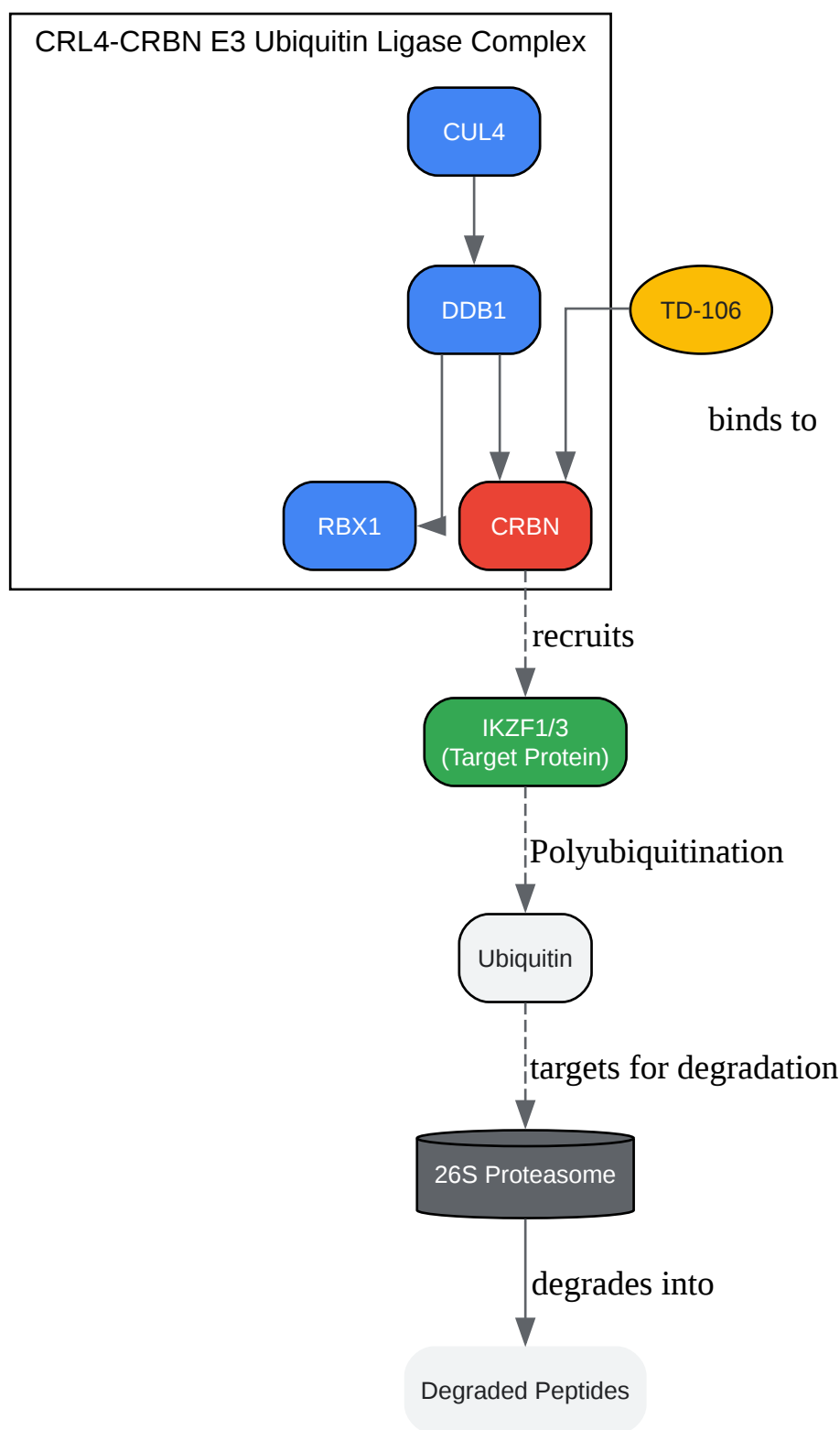
- Luminometer

Procedure:

- Cell Seeding:
 - Seed NCI-H929 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
 - Allow the cells to stabilize for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **TD-106** in complete growth medium.
 - Treat the cells with the different concentrations of **TD-106** for 72 hours. Include a vehicle control (DMSO).
- Cell Viability Measurement:
 - After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control.
 - Plot the results to determine the half-maximal growth inhibitory concentration (CC50).

Visualizations

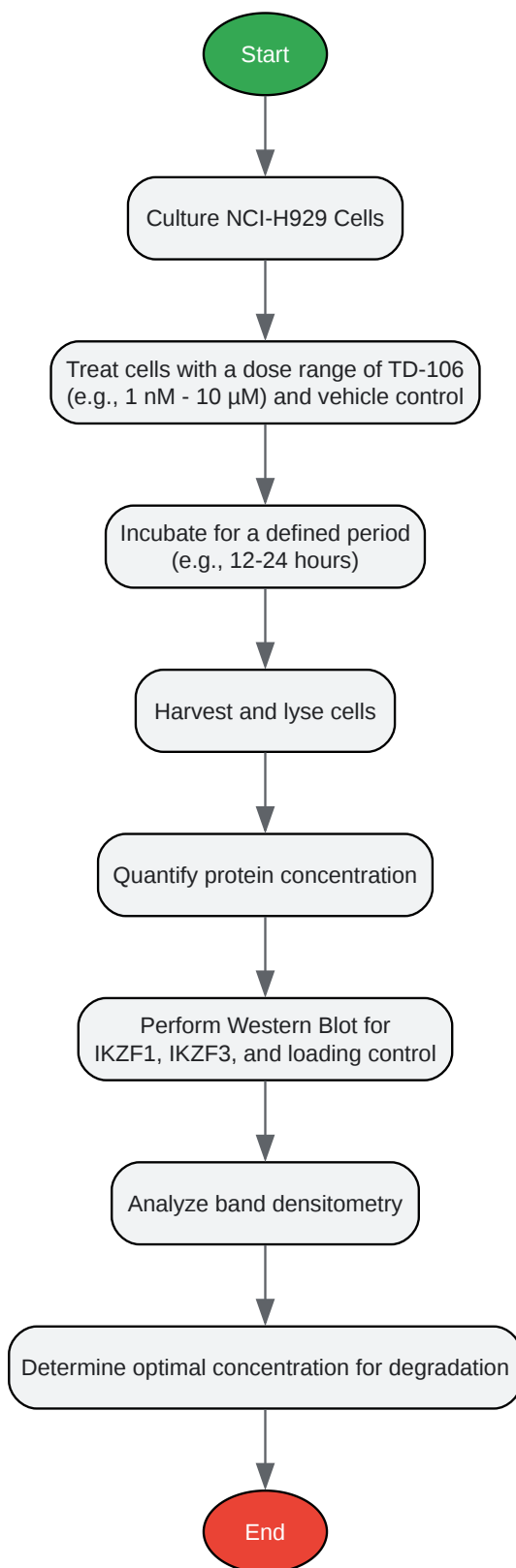
Signaling Pathway of TD-106 Mediated Protein Degradation



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Caption: **TD-106** mediated protein degradation pathway.

Experimental Workflow for Determining Optimal TD-106 Concentration



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Caption: Workflow for determining optimal **TD-106** concentration.

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